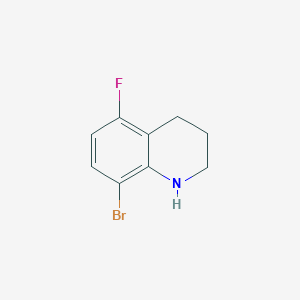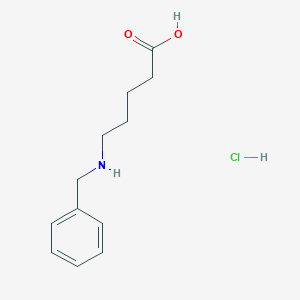
5-(Benzylamino)pentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylamino)pentanoic acid hydrochloride is a chemical compound known for its applications in various fields, including pharmaceuticals and chemical research. It is a derivative of gamma-aminobutyric acid (GABA) and acts as a GABA receptor agonist. This compound is typically found as a white crystalline powder that is soluble in water and has a molecular weight of 243.73 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylamino)pentanoic acid hydrochloride typically involves the reaction of benzylamine with a suitable pentanoic acid derivative. One common method includes the following steps:
Formation of the Amide Bond: Benzylamine reacts with a pentanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond.
Hydrolysis: The resulting amide is then hydrolyzed under acidic conditions to yield 5-(Benzylamino)pentanoic acid.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzylamino)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
5-(Benzylamino)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on GABA receptors and its potential as a neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and spasticity.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 5-(Benzylamino)pentanoic acid hydrochloride involves its interaction with GABA receptors. As a GABA receptor agonist, it binds to these receptors and enhances their activity, leading to increased inhibitory neurotransmission. This results in muscle relaxation and reduced spasticity .
Comparación Con Compuestos Similares
Similar Compounds
Baclofen: Another GABA receptor agonist used to treat muscle spasticity.
Gabapentin: A compound with similar effects on GABA receptors, used to treat neuropathic pain.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant
Uniqueness
5-(Benzylamino)pentanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with GABA receptors in a distinct manner. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propiedades
IUPAC Name |
5-(benzylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-12(15)8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,8-10H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVDAAVDABCPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
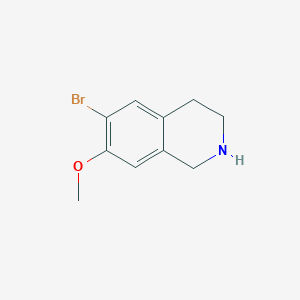
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
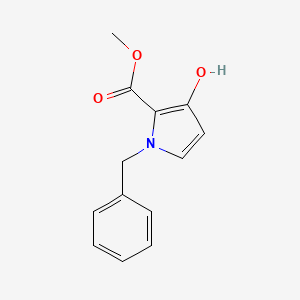
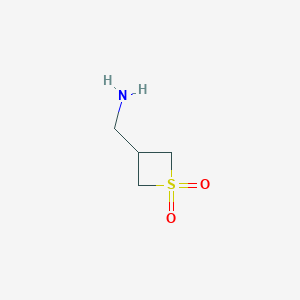
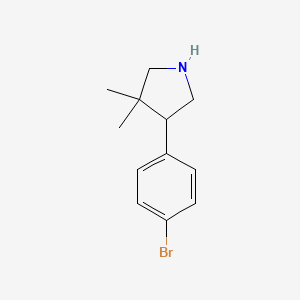
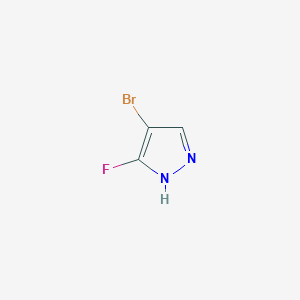

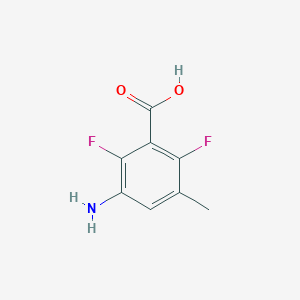
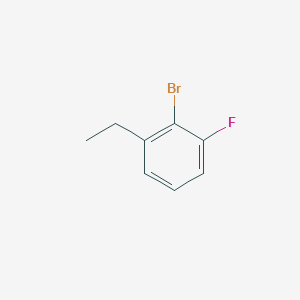
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
